molecular formula C10H10O4 B12781680 cis-4-Hydroxymellein CAS No. 32885-83-9

cis-4-Hydroxymellein

Cat. No.: B12781680
CAS No.: 32885-83-9
M. Wt: 194.18 g/mol
InChI Key: STSOHAOGZMLWFR-ANLVUFKYSA-N
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Description

cis-4-Hydroxymellein: is a naturally occurring compound belonging to the class of 3,4-dihydroisocoumarins, which are a subgroup of isocoumarins. These compounds are primarily produced by fungi, but can also be found in plants, insects, and bacteria . This compound is known for its intriguing chemical structure and biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-4-Hydroxymellein can be synthesized through various methods. One common approach involves the use of fungal cultures, such as those of Lasidiplodia theobromae . The compound can be isolated from the culture filtrates of these fungi. Another method involves the use of the fungus Alternaria brassicae, which produces this compound along with other metabolites .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi known to produce this compound. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: cis-4-Hydroxymellein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

cis-4-Hydroxymellein is unique among its analogs due to its specific stereochemistry and biological activities. Similar compounds include:

These compounds, while structurally related, exhibit unique properties that make this compound particularly interesting for specific applications.

Properties

CAS No.

32885-83-9

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m1/s1

InChI Key

STSOHAOGZMLWFR-ANLVUFKYSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2=C(C(=CC=C2)O)C(=O)O1)O

Canonical SMILES

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O

Origin of Product

United States

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